molecular formula C18H14ClN5O B2802279 3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893914-17-5

3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2802279
CAS RN: 893914-17-5
M. Wt: 351.79
InChI Key: WXRBUWFGCBSBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These compounds are a new set of small molecules that have been synthesized as novel CDK2 targeting compounds . They have shown significant inhibitory activity against CDK2/cyclin A2 .


Molecular Structure Analysis

The molecular structure of these compounds is designed to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Scientific Research Applications

Synthesis and Biological Potential

  • Heteroaromatization and Novel Derivatives : A study by El-Agrody et al. (2001) involved the heteroaromatization with 4-hydroxycoumarin, leading to the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives, with some compounds showing antimicrobial activity (El-Agrody et al., 2001).
  • Crystal Structure and Antibacterial Activity : Lahmidi et al. (2019) synthesized a novel pyrimidine derivative incorporating the 1,2,4-triazolo[1,5-a]pyrimidine ring, characterized its structure through various spectroscopic techniques and X-ray diffraction, and evaluated its antibacterial activity against common bacterial strains (Lahmidi et al., 2019).

Antimicrobial and Antimalarial Effects

  • Antimalarial Activity : Research by Werbel et al. (1973) on the synthesis and antimalarial effects of 2‐(3,4‐dichloroanilino)‐7‐[[[(dialkylamino)alkyl]amino]]‐5‐methyl‐s‐triazolo[1,5‐a]pyrimidines showed several compounds with significant activity against P. berghei in mice, indicating potential antimalarial applications (Werbel et al., 1973).

Synthesis of Novel Compounds

  • Microwave Assisted Synthesis : Divate and Dhongade-Desai (2014) reported an efficient microwave-assisted synthesis of 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a] pyrimidine-6-carbonitrile derivatives, highlighting a green synthetic method with potential biological activities (Divate & Dhongade-Desai, 2014).
  • Crystal Structure and NMR Analysis : The synthesis and crystal structure analysis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine by Repich et al. (2017) adds to the understanding of the structural characteristics of such compounds, with implications for their biological activity (Repich et al., 2017).

Mechanism of Action

These compounds work by inhibiting CDK2, which is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The future directions for these compounds could involve further investigations into their potential as CDK2 inhibitors for cancer treatment .

properties

IUPAC Name

3-(4-chlorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-12-2-4-13(5-3-12)10-23-11-20-17-16(18(23)25)21-22-24(17)15-8-6-14(19)7-9-15/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRBUWFGCBSBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

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